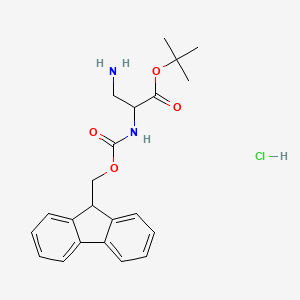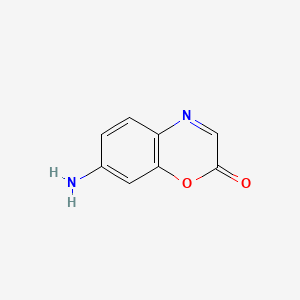
7-Amino-1,4-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1,4-benzoxazin-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Amino-1,4-benzoxazin-2-one involves the reaction of 2-aminophenols with alpha-bromo-gamma-butyrolactone in dimethylformamide (DMF) at room temperature in the presence of sodium hydride (NaH) or potassium carbonate (K2CO3). This reaction yields 2-hydroxyethyl-2,3-dihydro(2H)-benzo[1,4]oxazinone, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinones, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Amino-1,4-benzoxazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-Amino-1,4-benzoxazin-2-one involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA)
- 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)
- 2-Hydroxy-1,4-benzoxazin-3-one (HBOA)
Uniqueness
7-Amino-1,4-benzoxazin-2-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazinone derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
7-amino-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C8H6N2O2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-4H,9H2 |
InChI Key |
ZNDNEUXLQQAGIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
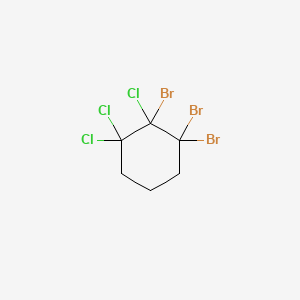

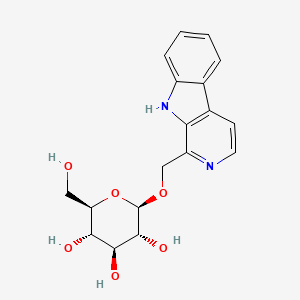
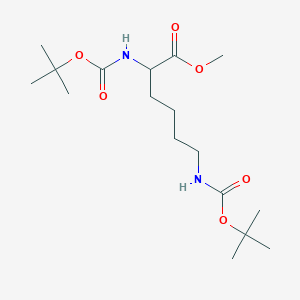

![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
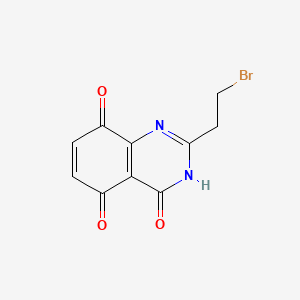

![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)

